molecular formula C17H22N2O2S B5540539 methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate

methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate

Cat. No.: B5540539
M. Wt: 318.4 g/mol
InChI Key: SEOZFCANPOPHDT-UHFFFAOYSA-N
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Description

Methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.14019912 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structures and Interactions

Methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate is a compound that can be related to the study of molecular structures and interactions. In research conducted by Portilla et al. (2007), molecules of a similar compound, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, were linked by hydrogen bonds into a chain, demonstrating the potential for complex molecular interactions and the formation of supramolecular structures (Portilla et al., 2007).

Synthetic Chemistry Applications

The compound also holds significance in the field of synthetic chemistry. Grigoryan et al. (2011) synthesized a related compound, ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, indicating the potential for creating a variety of chemical structures using similar synthetic pathways (Grigoryan et al., 2011). Furthermore, Koca et al. (2014) synthesized and characterized a compound with a related structure, providing insights into the vibrational spectra and theoretical calculations of such molecules (Koca et al., 2014).

Photochemistry and Photocyclodimerization

In the study of photochemistry, Mori et al. (1989) investigated the photocyclodimerization of methyl 2,4-dioxopentanoate, which could be relevant for understanding the photochemical behavior of similar compounds. This research illustrates the potential for such compounds to form crystalline structures upon exposure to UV light, a property that could be useful in the development of photoresponsive materials (Mori et al., 1989).

Novel One-Carbon Radical Equivalents

The research by Bagal et al. (2006) on cyano(ethoxycarbonothioylthio)methyl benzoate highlights the compound's role as a one-carbon radical equivalent in organic synthesis. This study indicates the versatility of such compounds in introducing acyl units through radical addition, which could be pertinent to this compound and its potential applications in synthetic organic chemistry (Bagal et al., 2006).

Properties

IUPAC Name

methyl 4-[2-(cyclohexen-1-yl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-21-16(20)14-7-9-15(10-8-14)19-17(22)18-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOZFCANPOPHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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